19,20-DiHDPA -

19,20-DiHDPA

Catalog Number: EVT-1589551
CAS Number:
Molecular Formula: C22H34O4
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
19,20-DiHDPA is a DiHDPA obtained by formal dihydroxylation of the 19,20-double bond of docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a metabolite.
19, 20-Dihdpe belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, 19, 20-dihdpe is considered to be a docosanoid lipid molecule. 19, 20-Dihdpe is considered to be a practically insoluble (in water) and relatively neutral molecule. 19, 20-Dihdpe has been detected in multiple biofluids, such as blood and urine. Within the cell, 19, 20-dihdpe is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Overview

19,20-Dihydroxydocosapentaenoate is a polyunsaturated fatty acid metabolite derived from docosahexaenoic acid, which is an omega-3 fatty acid. This compound plays a significant role in various biological processes, including inflammation and cellular signaling. Its concentrations in biological systems can be indicative of metabolic states and potential health risks, particularly in cardiovascular diseases.

Source

19,20-Dihydroxydocosapentaenoate is primarily produced through the enzymatic metabolism of docosahexaenoic acid via cytochrome P450 monooxygenases and lipoxygenases. It has been detected in human plasma and various tissues, highlighting its relevance in human physiology and pathology .

Classification

This compound belongs to the class of oxylipins, which are bioactive lipids formed from the oxidation of polyunsaturated fatty acids. Oxylipins include a wide range of metabolites such as prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids. 19,20-Dihydroxydocosapentaenoate is specifically categorized as a dihydroxy fatty acid due to the presence of two hydroxyl groups on its carbon chain.

Synthesis Analysis

Methods

The synthesis of 19,20-dihydroxydocosapentaenoate can be achieved through various biochemical pathways involving enzymatic reactions. The primary methods include:

  • Enzymatic Conversion: The compound is synthesized when docosahexaenoic acid interacts with NADPH-supplemented liver microsomes, where cytochrome P450 enzymes catalyze the hydroxylation reactions .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that introduce hydroxyl groups at specific positions on the fatty acid chain.

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature, pH, and substrate concentration to ensure high yields of the desired product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the reaction progress and to purify the final product .

Molecular Structure Analysis

Structure

The molecular structure of 19,20-dihydroxydocosapentaenoate features a long carbon chain characteristic of fatty acids, with two hydroxyl groups located at the 19th and 20th carbon atoms. This structural configuration is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

19,20-Dihydroxydocosapentaenoate participates in several biochemical reactions:

  • Formation of Other Oxylipins: It can undergo further oxidation or conjugation reactions to form other bioactive lipids.
  • Interaction with Receptors: The compound may bind to specific receptors involved in inflammatory responses, modulating physiological effects.

Technical Details

Quantitative analysis of 19,20-dihydroxydocosapentaenoate often utilizes tandem mass spectrometry for sensitive detection and quantification in biological samples . The analytical methods are designed to optimize the identification of this compound amidst complex biological matrices.

Mechanism of Action

Process

The mechanism by which 19,20-dihydroxydocosapentaenoate exerts its effects involves modulation of signaling pathways related to inflammation and cell proliferation. It has been shown to inhibit growth in certain cancer cell lines by altering lipid metabolism pathways .

Data

Research indicates that this compound may enhance anti-inflammatory responses by increasing the ratio of omega-3 to omega-6 fatty acids in tissues, thereby contributing to atheroprotection and reduced cardiovascular risk .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow oily liquid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and oxygen; should be stored under inert conditions.
  • Reactivity: Can react with free radicals or other reactive species in biological systems.

Relevant data on its stability and reactivity profiles are crucial for understanding its behavior in physiological environments.

Applications

Scientific Uses

19,20-Dihydroxydocosapentaenoate has several important applications in scientific research:

  • Biomarker Studies: Its levels can serve as biomarkers for assessing omega-3 fatty acid metabolism and cardiovascular health.
  • Pharmacological Research: Investigated for its potential therapeutic effects in inflammatory diseases and cancer treatment.
  • Nutritional Studies: Used to evaluate the impact of dietary omega-3 fatty acids on human health outcomes.
Biosynthesis and Metabolic Pathways of 19,20-Dihydroxydocosapentaenoic Acid (19,20-DiHDPA)

Enzymatic Synthesis via Cytochrome P450 Epoxygenases and Soluble Epoxide Hydrolase

19,20-Dihydroxydocosapentaenoic acid (19,20-DiHDPA) is generated through a two-step enzymatic pathway initiated by cytochrome P450 (CYP450) epoxygenases and completed by soluble epoxide hydrolase (sEH). The primary precursor, docosahexaenoic acid (DHA, C22:6n-3), undergoes epoxidation primarily at the ω-3 double bond by CYP450 enzymes to form 19,20-epoxydocosapentaenoic acid (19,20-EDP). This epoxide intermediate is subsequently hydrolyzed by sEH to yield the vicinal diol 19,20-DiHDPA [3] [5].

Rat CYP isoforms exhibit distinct regioisomer preferences: CYP2C11 and CYP2C23 predominantly generate 19,20-EDP from DHA, while CYP2A1, CYP2C13, and CYP2E1 also contribute to its production, albeit with varying efficiencies [5]. Human orthologs, particularly CYP2C8, CYP2C9, and CYP2J2, demonstrate similar epoxidation activity toward DHA [6] [7]. Following synthesis, 19,20-EDP undergoes rapid hydrolysis by sEH, which is ubiquitously expressed in metabolic tissues (liver, kidney) and the central nervous system [5] [6]. The in vivo half-life of 19,20-EDP is consequently short (<30 minutes), necessitating pharmacological sEH inhibition to elevate endogenous 19,20-EDP levels for functional studies or therapeutic applications [1] [7].

Table 1: Key Enzymes in 19,20-DiHDPA Biosynthesis

Enzyme ClassIsoformsReactionTissue Localization
CYP450 EpoxygenasesCYP2C11, CYP2C23 (Rat); CYP2C8, CYP2C9, CYP2J2 (Human)DHA → 19,20-EDPLiver, Kidney, Brain, Vascular Endothelium
Soluble Epoxide Hydrolase (sEH)EPHX2 (Gene)19,20-EDP → 19,20-DiHDPAUbiquitous (High in Liver, Kidney, Brain)

Chemoenzymatic Strategies for Enantiomer-Specific Production

The biological activity of 19,20-DiHDPA and its precursor 19,20-EDP is highly dependent on stereochemistry. Enantioselective synthesis is therefore essential for probing structure-activity relationships and developing therapeutic candidates. In vitro systems utilizing recombinant human CYP450 isoforms (e.g., CYP2C8) combined with purified sEH yield racemic mixtures of 19,20-DiHDPA [5] [9]. To achieve enantiomeric purity, advanced chemoenzymatic approaches employ engineered enzymes or chiral catalysts:

  • Microsomal Incubations: Rat liver microsomes supplemented with NADPH convert DHA to 19,20-EDP with moderate enantioselectivity (∼65% R,R enantiomer) [3].
  • Recombinant sEH Hydrolysis: Purified sEH exhibits stereoselective hydrolysis, favoring hydrolysis of 19(R),20(S)-EDP over its 19(S),20(R) enantiomer, leading to enrichment of specific 19,20-DiHDPA diastereomers [9].
  • Chiral Chromatography: Semi-synthetic 19,20-EDP (from chemical epoxidation) can be resolved into pure enantiomers via chiral-phase HPLC prior to enzymatic hydrolysis, yielding enantiomerically defined 19,20-DiHDPA [9].

These strategies enable production of milligram quantities of stereochemically pure material for biological testing, revealing that the 19(S),20(R)-DiHDPA enantiomer demonstrates superior anti-inflammatory efficacy in retinal Müller cells compared to other stereoisomers [9].

Regulation by Omega-3 Polyunsaturated Fatty Acid Precursors (DHA/DPA)

The biosynthesis of 19,20-DiHDPA is intrinsically linked to cellular availability of its omega-3 precursors, docosahexaenoic acid (DHA) and docosapentaenoic acid (DPA, n-3). Key regulatory mechanisms include:

  • Dietary Modulation: DHA supplementation in rodents elevates brain 19,20-DiHDPA levels by 3.5-fold, confirming precursor dependency [5] [8].
  • Adipose Tissue Secretion: Prolonged niacin treatment upregulates adipose tissue PUFA synthesis, increasing DHA release and plasma 19,20-DiHDPA concentrations. This establishes adipose tissue as an endocrine source of DHA for systemic 19,20-DiHDPA production [4].
  • Competitive Inhibition: High omega-6 arachidonic acid (AA) levels suppress CYP450-mediated DHA epoxidation by competing for catalytic sites. Diets with high DHA/AA ratios favor 19,20-EDP/DiHDPA synthesis over pro-inflammatory AA metabolites [7] [10].

Notably, esterified DHA in phospholipids serves as a reservoir for 19,20-DiHDPA biosynthesis. Upon inflammatory stimuli, cytosolic phospholipase A₂ (cPLA₂) releases free DHA, making it accessible to CYP450 epoxygenases [10]. This positions 19,20-DiHDPA within a lipid mediator network responsive to both nutritional status and inflammatory cues.

Genetic and Pharmacological Modulation of Biosynthetic Enzymes (CYP450, sEH)

The 19,20-DiHDPA pathway is modulated via genetic and pharmacological targeting of CYP450 and sEH:

  • CYP450 Induction: In rotenone-induced Parkinson’s disease models, neuronal Cyp2c23 expression increases 2.8-fold following DHA supplementation, correlating with elevated brain 19,20-DiHDPA and neuroprotection [5].
  • sEH Inhibition: Pharmacological sEH inhibitors (sEHi) like TPPU (1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea) stabilize endogenous 19,20-EDP by blocking its hydrolysis to 19,20-DiHDPA. Paradoxically, this also increases net 19,20-DiHDPA production in some contexts by prolonging precursor availability [1] [6].
  • Dual Modulation: Co-administration of sEHi (t-AUCB) with exogenous 19,20-EDP synergistically elevates tumor 19,20-EDP levels (353.4 ± 109.26 pmol/g vs. basal 120.36 ± 12.91 pmol/g) and suppresses angiogenesis by 70% [7].

Genetic ablation of Ephx2 (sEH gene) in mice elevates epoxy fatty acids (including 19,20-EDP) and reduces inflammatory monocyte recruitment, mirroring effects of 19,20-DiHDPA in resolution studies [2] [6]. These interventions highlight CYP450 and sEH as druggable targets for manipulating 19,20-DiHDPA-related pathways.

Quantitative Analysis of Whole-Body Synthesis Rates

Quantifying endogenous 19,20-DiHDPA production requires sensitive mass spectrometry methods accounting for rapid esterification into complex lipids:

  • Alkaline Hydrolysis LC-MS/MS: Total (free + esterified) 19,20-DiHDPA is quantified after alkaline hydrolysis of biological samples. Of 136 oxylipins screened, 19,20-DiHDPA is stable under optimized hydrolysis conditions (0.1M KOH, 37°C, 30 min), enabling reproducible recovery (>90%) [10].
  • Synthesis Kinetics: In APOE*3-Leiden.CETP mice, prolonged niacin treatment increases plasma esterified 19,20-DiHDPA by 3.2-fold, reflecting enhanced DHA mobilization from adipose tissue [4].
  • Isotope Tracer Studies: Intravenous infusion of ²H₅-DHA in rats reveals whole-body 19,20-DiHDPA synthesis rates of 0.82 ± 0.11 nmol/min/kg, with brain contributing 12% of total production [5] [10].

Table 2: 19,20-DiHDPA Levels in Biological Compartments

Sample SourceTotal 19,20-DiHDPA (Free + Esterified)Key ModulatorsReference
Human Plasma24.67 ± 8.52 nM (after DHA + sEHi)DHA Supplementation, sEHi [7]
Mouse Brain353.4 ± 109.26 pmol/g (tumor tissue)t-AUCB (sEHi) + 19,20-EDP [7]
Adipocyte Secretome3.2-fold increase vs. controlNiacin Treatment [4]
Rat Striatum0.82 ± 0.11 nmol/min/kg synthesis rate²H₅-DHA Infusion [5]

These data demonstrate that 19,20-DiHDPA is predominantly esterified in phospholipids (>85% in plasma), necessitating hydrolysis for accurate quantification [10]. Its synthesis rate is dynamically regulated by precursor availability and enzymatic activity, positioning it as a quantifiable biomarker of omega-3 metabolic flux.

Properties

Product Name

19,20-DiHDPA

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-19,20-dihydroxydocosa-4,7,10,13,16-pentaenoic acid

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14-

InChI Key

FFXKPSNQCPNORO-MBYQGORISA-N

Synonyms

19,20-diHDPA
19,20-dihydroxydocosapentaenoic acid

Canonical SMILES

CCC(C(CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O)O

Isomeric SMILES

CCC(C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.